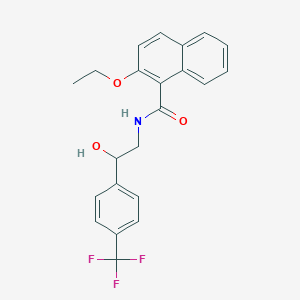

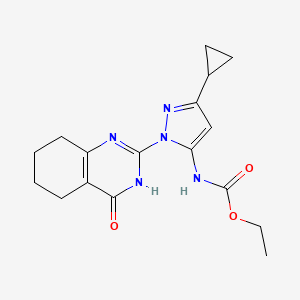

2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceuticals. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Applications De Recherche Scientifique

Pain Management and Analgesia

This compound belongs to the fentanyl analog family, which includes potent synthetic opioids. Researchers have investigated its analgesic properties, aiming to develop safer and more effective pain management options. Its high affinity for μ-opioid receptors makes it a candidate for pain relief, but due to its potency, careful dosage control is essential to prevent adverse effects .

Anesthetic Applications

Given its opioid receptor activity, this compound has been explored as an anesthetic agent. Its rapid onset and potent analgesic effects could be advantageous during surgical procedures. However, safety concerns related to respiratory depression and overdose risk must be addressed .

Neuroscience Research

Researchers have studied this compound to understand its impact on the central nervous system. Its interactions with opioid receptors provide insights into pain perception, addiction, and tolerance mechanisms. Investigating its pharmacokinetics and pharmacodynamics contributes to our understanding of opioid-related disorders .

Chemical Biology and Medicinal Chemistry

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability. Medicinal chemists explore its structure-activity relationships to design novel analgesics or modify existing opioids. Insights gained from this compound aid in drug development .

Designer Drug Phenomenon

Unfortunately, some fentanyl analogs, including this compound, have been illicitly synthesized and sold as designer drugs. These substances pose significant risks due to their potency and unpredictable effects. Research focuses on identifying and monitoring these analogs to combat the opioid crisis .

Forensic Toxicology and Detection

In forensic investigations, detecting fentanyl analogs in biological samples is crucial. Researchers develop sensitive analytical methods (such as mass spectrometry) to identify and quantify these compounds. Understanding their metabolism and distribution helps in toxicology assessments .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO3/c1-2-29-19-12-9-14-5-3-4-6-17(14)20(19)21(28)26-13-18(27)15-7-10-16(11-8-15)22(23,24)25/h3-12,18,27H,2,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOOBMGUNFPFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)